Welcome to the BenchChem Online Store!
molecular formula C10H7IS B8505487 2-(4-Iodophenyl)thiophene

2-(4-Iodophenyl)thiophene

Cat. No. B8505487
M. Wt: 286.13 g/mol
InChI Key: NGZYKRHLXDUIFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07850872B2

Procedure details

As shown in the following Reaction 9, 100 mg (0.42 mmol) of 2-(4-bromo-phenyl)-thiophene synthesized in C of Example 1-2 was melted in 5 mL of n-phentanol, and 130 mg (0.84 mmol, 2 eq) of sodium iodide and 0.004 mL (0.042 mmol, 10 mol %) of 1,3-diaminopropane was added thereto, and then the reaction solution was refluxed for 18 hours at temperature of 130° C. Next, the reaction solution was washed with aqueous ammonia, and was dehydrated with magnesium sulfate, filtered, and then distilled under reduced pressure. The compound distilled under reduced pressure was purified with a column chromatography (mobile phase: n-hexane) to obtain 100 mg of 2-(4-iodo-phenyl)-thiophene with the yield of 83.3%. NMR data of the obtained compound is as follows. [1H NMR (400 MHz, CDCl3): δ 7.52 (m, 4H), 7.33 (d, 2H), 7.10 (t, 1H)].
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step Two
Quantity
0.004 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:9][CH:10]=[CH:11][CH:12]=2)=[CH:4][CH:3]=1.[I-:13].[Na+].NCCCN>>[I:13][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:9][CH:10]=[CH:11][CH:12]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)C=1SC=CC1
Step Two
Name
Quantity
130 mg
Type
reactant
Smiles
[I-].[Na+]
Step Three
Name
Quantity
0.004 mL
Type
reactant
Smiles
NCCCN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
synthesized in C of Example 1-2
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
Next, the reaction solution was washed with aqueous ammonia
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The compound distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
was purified with a column chromatography (mobile phase: n-hexane)

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(C=C1)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 83.3%
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.